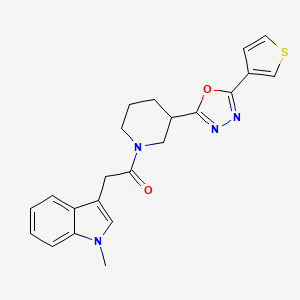
2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a hybrid molecule that integrates indole, oxadiazole, and piperidine moieties. This structural complexity suggests potential for diverse biological activities. The following sections detail its synthesis, biological evaluations, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and incorporating thiophene and oxadiazole functionalities. The synthetic route can include the formation of intermediates through cyclization reactions followed by various substitutions to achieve the final product.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells. The IC50 values for these compounds often range in the low micromolar concentrations, demonstrating their potential as anticancer agents .
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivatives | MCF-7 | 0.12–2.78 | Induction of apoptosis via p53 activation |
| Indole Derivatives | U937 | 10.38 | Inhibition of cell proliferation |
Neuroprotective Effects
In vitro studies have highlighted the neuroprotective properties of related indole and oxadiazole compounds. For example, certain derivatives were found to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Friedreich's ataxia. These compounds enhanced cell survival rates in model organisms such as Caenorhabditis elegans exposed to oxidative stress .
Antimicrobial Activity
The biological activity of similar compounds has also extended to antimicrobial effects. Studies suggest that oxadiazole derivatives can disrupt bacterial biofilms and exhibit activity against both Gram-positive and Gram-negative pathogens . This highlights their potential utility in treating infections.
Mechanistic Insights
The mechanism of action for these compounds often involves:
- Apoptosis Induction : Many derivatives activate apoptotic pathways through upregulation of pro-apoptotic proteins like p53.
- Oxidative Stress Modulation : Compounds with thiophene and oxadiazole rings have been noted to modulate oxidative stress responses, enhancing cellular resilience against toxic agents.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Indole-Oxadiazole Derivatives : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells.
- Neuroprotective Screening : In a screening for neuroprotective agents, certain indole-based compounds improved survival rates in C. elegans under oxidative stress conditions, suggesting a protective mechanism at play.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-25-12-17(18-6-2-3-7-19(18)25)11-20(27)26-9-4-5-15(13-26)21-23-24-22(28-21)16-8-10-29-14-16/h2-3,6-8,10,12,14-15H,4-5,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRHXVWBAZVLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














